molecular formula C11H11FO2 B8314654 Methyl 4-allyl-2-fluorobenzoate

Methyl 4-allyl-2-fluorobenzoate

Cat. No.: B8314654
M. Wt: 194.20 g/mol
InChI Key: WWHCFYNKRREMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-allyl-2-fluorobenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the 2-position and an allyl group (-CH₂CH₂CH₂) at the 4-position. The molecular formula is inferred as C₁₁H₁₁FO₂, with a molecular weight of 194.18 g/mol.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

methyl 2-fluoro-4-prop-2-enylbenzoate

InChI

InChI=1S/C11H11FO2/c1-3-4-8-5-6-9(10(12)7-8)11(13)14-2/h3,5-7H,1,4H2,2H3

InChI Key

WWHCFYNKRREMSO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CC=C)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of Methyl 4-allyl-2-fluorobenzoate and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Solubility (Polar Solvents)
This compound C₁₁H₁₁FO₂ 194.18 4-allyl, 2-fluoro ~250–270 (estimated) Moderate
Methyl 4-acetyl-2-fluorobenzoate C₁₀H₉FO₃ 196.18 4-acetyl, 2-fluoro 265–280 High (due to acetyl group)
Methyl 4-chloro-2-fluorobenzoate C₈H₆ClFO₂ 188.58 4-chloro, 2-fluoro ~230–245 Low (hydrophobic Cl)


Key Observations :

  • Electron Effects : The allyl group (electron-donating) in this compound contrasts with the electron-withdrawing acetyl (-COCH₃) and chloro (-Cl) groups in analogs. This difference impacts hydrolysis rates and electrophilic substitution reactivity .
  • Solubility : The acetyl group in Methyl 4-acetyl-2-fluorobenzoate enhances polarity and solubility in polar solvents (e.g., acetone, DMSO), whereas the allyl and chloro analogs exhibit lower solubility due to hydrophobic substituents .
  • Thermal Stability : Higher boiling points in acetyl and allyl derivatives (~250–280°C) compared to the chloro analog (~230–245°C) suggest stronger intermolecular interactions (e.g., dipole-dipole) in the former .

Industrial and Agricultural Relevance

  • Agrochemicals : Methyl 4-chloro-2-fluorobenzoate shares structural motifs with sulfonylurea herbicides (e.g., metsulfuron methyl ester, ), where ester groups improve bioavailability .
  • Pharmaceuticals: Fluorinated benzoates like Methyl 4-acetyl-2-fluorobenzoate are precursors to non-steroidal anti-inflammatory drugs (NSAIDs), leveraging fluorine’s metabolic stability .
  • Polymer Chemistry : The allyl group in this compound is pivotal in crosslinking reactions for fluoropolymer synthesis, enhancing material durability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.